molecular formula C26H24O2Si B12550130 Di([1,1'-biphenyl]-4-yl)(dimethoxy)silane CAS No. 144677-99-6

Di([1,1'-biphenyl]-4-yl)(dimethoxy)silane

Cat. No.: B12550130
CAS No.: 144677-99-6
M. Wt: 396.6 g/mol
InChI Key: XGMVJRAJAULZIM-UHFFFAOYSA-N
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Description

Significance of Aryl-Substituted Organosilanes in Contemporary Chemical Research

Aryl-substituted organosilanes, which feature one or more aromatic rings directly bonded to a silicon atom, are a pivotal subclass of organosilicon compounds. rsc.orgresearchgate.net The incorporation of aryl groups, such as phenyl or biphenyl (B1667301), into a silane (B1218182) framework significantly influences the molecule's electronic properties, thermal stability, and three-dimensional structure. rsc.org These characteristics make arylsilanes highly valuable in materials science and synthetic chemistry. researchgate.netresearchgate.net

In materials science, arylsilanes are extensively used as components in organic light-emitting diodes (OLEDs), where they can function as host materials, charge-transporting layers, or charge-blocking layers. rsc.org The silicon atom often acts as a "conjugation break," which helps to maintain a high triplet energy, a crucial property for efficient blue phosphorescent OLEDs. rsc.org Furthermore, the bulky nature of aryl groups can promote the formation of stable amorphous glasses, a desirable morphology for thin-film electronic devices. rsc.org The inherent thermal and chemical stability of the Si-C bond contributes to the longevity and durability of these materials in electronic applications. rsc.org

In synthetic chemistry, the diverse reactivity of aryl-substituted organosilanes makes them versatile building blocks. acs.org The stability of the Si-aryl bond can be tuned by altering the substituents on the silicon atom, allowing for controlled chemical transformations. researchgate.net They are employed in a variety of cross-coupling reactions and serve as precursors for the synthesis of complex organic molecules and polymers. acs.orgresearchgate.net

Property of ArylsilanesSignificance in Advanced Materials & Research
High Thermal Stability Enhances operational lifetime and durability of electronic devices like OLEDs. rsc.org
Amorphous Morphology Promotes the formation of uniform, stable thin films required for device fabrication. rsc.org
Tunable Electronic Properties Allows for the design of materials with specific energy levels (HOMO/LUMO) for efficient charge injection and transport. rsc.org
High Triplet Energy Crucial for developing efficient blue phosphorescent host materials in OLEDs. rsc.org
Chemical Inertness Provides resistance to degradation under various processing and operational conditions. rsc.org
Synthetic Versatility Serves as key intermediates in cross-coupling reactions for constructing complex molecules. acs.orgresearchgate.net

Evolution of Synthetic Strategies for Organosilicon Compounds with Extended Aromatic Systems

The synthesis of organosilicon compounds bearing large aromatic systems like biphenyl has evolved significantly, leveraging advancements in organic and organometallic chemistry. Early methods often relied on the reaction of organometallic reagents with silicon halides. arabjchem.org For instance, the Grignard reaction, involving the reaction of an arylmagnesium halide with a chlorosilane, was a foundational technique for creating Si-aryl bonds. arabjchem.org

Modern synthetic chemistry has introduced more sophisticated and efficient methods. Transition metal-catalyzed cross-coupling reactions are now central to the synthesis of these complex molecules. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide in the presence of a palladium catalyst, is a particularly powerful tool for forming the carbon-carbon bond of the biphenyl unit. nih.govarabjchem.orgnih.gov Other notable methods for constructing the biaryl scaffold include the Ullmann reaction (copper-catalyzed coupling of aryl halides) and the Negishi coupling (palladium- or nickel-catalyzed coupling of an organozinc compound with an organohalide). nih.govarabjchem.org

Once the extended aromatic system is formed, it can be attached to the silicon center. This is often achieved by first converting the aromatic compound into an organolithium or Grignard reagent, which then undergoes a nucleophilic substitution reaction with a suitable silicon electrophile, such as a dialkoxydichlorosilane or tetrachlorosilane. arabjchem.org The stepwise substitution on silicon tetrachloride was a process established as early as 1904. arabjchem.org More recent advancements include direct C-H silylation, where a transition metal catalyst facilitates the direct formation of a Si-C bond from an aromatic C-H bond, offering a more atom-economical route. researchgate.net

Synthetic ReactionDescriptionApplication in Synthesizing Arylsilanes
Grignard Reaction Reaction of an organomagnesium halide (R-MgX) with an electrophile.Formation of Si-C bonds by reacting an aryl Grignard reagent with a chlorosilane. arabjchem.org
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.Widely used to form the C-C bond of the biphenyl moiety. nih.govnih.gov
Ullmann Reaction Copper-catalyzed coupling of two aryl halides.An alternative method for synthesizing the biphenyl core structure. arabjchem.org
Direct C-H Silylation Transition metal-catalyzed formation of a Si-C bond from a C-H bond.An atom-economical method to directly attach a silicon group to an aromatic ring. researchgate.net
Wurtz-Fittig Reaction Formation of a C-C bond between two halides using sodium metal.An early method for synthesizing biphenyl derivatives. nih.gov

Contextualizing Di([1,1'-biphenyl]-4-yl)(dimethoxy)silane within Modern Organosilane Synthesis and Application Trajectories

This compound is a specialized organosilane that embodies the convergence of the functional attributes of both the biphenyl and dimethoxysilane (B13764172) moieties. Its structure suggests two primary trajectories for its application in advanced materials: as a discrete molecular material in organic electronics and as a monomer for the creation of novel polysiloxane-based materials.

A plausible synthetic route to this compound involves a multi-step process beginning with the synthesis of the biphenyl group, likely via a Suzuki-Miyaura coupling reaction. nih.govnih.gov The resulting 4-bromobiphenyl (B57062) could then be converted into a Grignard or organolithium reagent. The subsequent reaction of two equivalents of this organometallic species with dimethoxydichlorosilane would yield the final product, this compound.

Application as a Molecular Material: Drawing parallels with structurally similar compounds like di(biphenyl)silane derivatives, this molecule is a prime candidate for use in organic light-emitting diodes (OLEDs). rsc.org The two biphenyl groups provide robust thermal stability and the necessary electronic properties for charge transport, while the central silicon atom interrupts the electronic conjugation, which can help maintain a high triplet energy level, essential for blue-emitting host materials. rsc.org The methoxy (B1213986) groups can also influence solubility and film-forming properties.

Application as a Polymeric Precursor: The two methoxy groups on the silicon atom are hydrolyzable. researchgate.netgelest.com In the presence of water, these groups can undergo hydrolysis to form reactive silanol (B1196071) (Si-OH) groups. gelest.comgelest.com These silanols can then undergo a condensation reaction with each other, forming stable siloxane (Si-O-Si) bonds and releasing methanol (B129727) as a byproduct. researchgate.netyoutube.com This process allows this compound to act as a monomer, polymerizing to form linear or cyclic polysiloxanes. The resulting polymer would feature a stable, flexible siloxane backbone with large, rigid biphenyl pendant groups, creating a hybrid organic-inorganic material with potentially novel optical and physical properties. This functionality also allows it to be used as a coupling agent or surface modifier for materials bearing hydroxyl groups. gelest.comresearchgate.net

Compound NameStructural FeaturesPotential Applications
This compound Two biphenyl groups, two hydrolyzable methoxy groups on a silicon center.Host material in OLEDs; Monomer for biphenyl-functionalized polysiloxanes; Surface modifier.
Di(biphenyl)diphenylsilane Four aromatic groups (two biphenyl, two phenyl) on silicon. nih.govHigh-performance host material for blue phosphorescent OLEDs. rsc.org
Dimethoxy-di(p-tolyl)silane Two tolyl groups, two methoxy groups on silicon. dakenchem.comAdditive and precursor in advanced functional materials. dakenchem.com
2,4-diphenyl-6-(4′-triphenylsilanyl-biphenyl-4-yl)-1,3,5-triazine (DTBT) Contains biphenyl, triphenylsilane, and triazine moieties.High-efficiency hole-blocking and electron-transporting material in OLEDs. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

144677-99-6

Molecular Formula

C26H24O2Si

Molecular Weight

396.6 g/mol

IUPAC Name

dimethoxy-bis(4-phenylphenyl)silane

InChI

InChI=1S/C26H24O2Si/c1-27-29(28-2,25-17-13-23(14-18-25)21-9-5-3-6-10-21)26-19-15-24(16-20-26)22-11-7-4-8-12-22/h3-20H,1-2H3

InChI Key

XGMVJRAJAULZIM-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C1=CC=C(C=C1)C2=CC=CC=C2)(C3=CC=C(C=C3)C4=CC=CC=C4)OC

Origin of Product

United States

Synthetic Methodologies for Di 1,1 Biphenyl 4 Yl Dimethoxy Silane and Analogous Structures

Direct Silane (B1218182) Functionalization Approaches

Direct functionalization approaches focus on creating the target molecule by forming bonds directly with a central silicon atom, often starting with simpler silane precursors.

Hydrosilylation Reactions Utilizing Biphenyl-Containing Alkenes

Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon double bond, represents a potent, atom-economical method for forging carbon-silicon bonds. In the context of synthesizing di([1,1'-biphenyl]-4-yl)(dimethoxy)silane, this strategy would theoretically involve the reaction of a dimethoxysilane (B13764172) containing at least two Si-H bonds with 4-vinylbiphenyl (B1584822).

While specific literature detailing the synthesis of this compound via this exact route is not prevalent, the general principles of hydrosilylation are well-established for various alkenes and silanes. The reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum, rhodium, or palladium. For instance, palladium-catalyzed hydrosilylation of 1,3-dienes with hydrosilanes bearing electron-withdrawing groups on the silicon atom is known to produce chiral allylsilanes. webofproceedings.org The reaction of styrenes with hydro(alkoxy)silanes, catalyzed by chiral bis(oxazolinyl)phenylrhodium complexes, also proceeds with high enantioselectivity. webofproceedings.org

A plausible, albeit not explicitly documented, route could involve the reaction of 4-vinylbiphenyl with dimethoxysilane (H₂Si(OMe)₂) in the presence of a suitable catalyst. The reaction would proceed in a stepwise manner, with the addition of the first Si-H bond to one molecule of 4-vinylbiphenyl, followed by a second hydrosilylation event with another molecule of 4-vinylbiphenyl.

Table 1: Hypothetical Hydrosilylation Reaction

Reactant 1Reactant 2Catalyst (Example)Product
4-VinylbiphenylDimethoxysilaneKarstedt's catalystDi([1,1'-biphenyl]-4-yl)ethyl(dimethoxy)silane

Note: The product shown is based on a hypothetical reaction, as direct literature evidence for this specific transformation is limited. The regioselectivity (α- vs. β-addition) would depend on the catalyst and reaction conditions.

Coupling Reactions Involving Biphenyl (B1667301) Derivatives and Silane Precursors

A more direct and widely practiced approach involves the coupling of a biphenyl-derived organometallic reagent with a suitable silane precursor. The Grignard reaction is a classic and versatile tool for this purpose.

The synthesis would commence with the preparation of 4-biphenylmagnesium bromide from the reaction of 4-bromobiphenyl (B57062) with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). sigmaaldrich.comthermofishersci.inyoutube.com This Grignard reagent can then be reacted with a dimethoxydichlorosilane (Cl₂Si(OMe)₂) or a tetraalkoxysilane like tetramethoxysilane (B109134) (Si(OMe)₄). The reaction with dimethoxydichlorosilane would involve the sequential displacement of the two chloride ions by the 4-biphenylmagnesium bromide nucleophile.

Table 2: Grignard-based Synthesis of this compound

StepReactantsReagents/SolventsIntermediate/Product
14-Bromobiphenyl, MagnesiumTHF4-Biphenylmagnesium bromide sigmaaldrich.com
24-Biphenylmagnesium bromide, DimethoxydichlorosilaneTHFThis compound

An alternative within this category is the use of organolithium reagents. Treatment of an aryl bromide with tert-butyllithium (B1211817) can generate the corresponding aryllithium, which can then react with a dichlorodialkoxysilane to form the diaryldialkoxysilane. google.com

Cross-Coupling Strategies in the Construction of Biphenyl-Silane Bonds

Transition metal-catalyzed cross-coupling reactions are powerful methods for the formation of both carbon-carbon and carbon-silicon bonds, offering high efficiency and functional group tolerance.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Biphenyl Moiety Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, particularly for the creation of biaryl structures. mdpi.com This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. mdpi.comkochi-tech.ac.jp

In the synthesis of this compound, the Suzuki-Miyaura reaction can be envisioned in two primary ways. The first involves forming the biphenyl moiety first. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) can be reacted with various arylboronic acids in the presence of a palladium catalyst to form 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines. mdpi.com A similar strategy could be employed to first synthesize a 4-halo-4'-substituted biphenyl, which could then be used in a subsequent C-Si bond-forming step.

A more direct, though less commonly reported, approach would be to use the Suzuki-Miyaura coupling to form the C-Si bond itself. This would necessitate the synthesis of a (4-biphenylyl)boronic acid and its coupling with a halosubstituted dimethoxysilane, or the coupling of a (dimethoxysilyl)phenylboronic acid with a 4-halobiphenyl. The former is more synthetically accessible.

Table 3: Representative Suzuki-Miyaura Coupling for Biphenyl Synthesis

Aryl HalideBoronic AcidCatalyst (Example)Base (Example)ProductReference
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine mdpi.com
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10-4,4'-Difluorobiphenyl mdpi.com

Other Transition Metal-Mediated C-Si Bond Formation Pathways

While palladium catalysts are prevalent, other transition metals like rhodium and nickel also offer effective pathways for C-Si bond formation.

Rhodium(I) complexes have been shown to catalyze the silylation of aryl halides with trialkoxysilanes. For instance, the reaction of aryl iodides or bromides with triethoxysilane (B36694) in the presence of a rhodium catalyst such as [Rh(cod)(MeCN)₂]BF₄ and a base like triethylamine (B128534) affords aryltriethoxysilanes in high yields. This methodology could potentially be adapted for the synthesis of this compound by using a dihydrosilane and a 4-halobiphenyl.

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool. Nickel complexes can catalyze the coupling of aryl halides with various partners, including organostannanes and even other alkyl halides. orgsyn.org While direct examples for biphenyl-silane synthesis are scarce, the fundamental reactivity of nickel catalysts in forming C-C and C-heteroatom bonds suggests their potential applicability in this area.

Methoxylation and Alkoxylation Routes for Dimethoxy Silane Formation

The final step in many synthetic routes to this compound involves the introduction of the methoxy (B1213986) groups. This is typically achieved through the reaction of a corresponding dichlorosilane (B8785471) with an alcohol or an alkoxide.

A straightforward method for the synthesis of dimethoxydiphenylsilane (B146717) involves the reaction of diphenyldichlorosilane with dry methanol (B129727) in a suitable solvent system, such as benzene/pyridine, at low temperatures. This reaction proceeds via the nucleophilic substitution of the chloride ions by the methoxy groups. A similar approach could be applied to di([1,1'-biphenyl]-4-yl)dichlorosilane.

Alternatively, a di([1,1'-biphenyl]-4-yl)silanediol could serve as a precursor. Silanediols can be synthesized by the hydrolysis of the corresponding dialkoxysilanes or dichlorosilanes. For example, diphenylsilanediol (B146891) can be prepared by the acid-catalyzed hydrolysis of diphenyldimethoxysilane. webofproceedings.orggoogle.com The resulting silanediol (B1258837) could then potentially be converted to the dimethoxy derivative through a condensation reaction with methanol, although this is often less direct than the reaction of the dichlorosilane.

The use of sodium methoxide (B1231860) in methanol is another effective method for the methoxylation of haloarenes, a reaction that could potentially be adapted for silyl (B83357) halides.

Table 4: Methoxylation of Dichlorosilane Precursors

Dichlorosilane PrecursorMethoxylating AgentSolvent (Example)ProductReference (Analogous)
Di([1,1'-biphenyl]-4-yl)dichlorosilaneMethanolBenzene/PyridineThis compound
Di([1,1'-biphenyl]-4-yl)dichlorosilaneSodium MethoxideMethanolThis compound

Controlled Synthesis for Purity and Structural Homogeneity

The preparation of this compound with a high degree of purity and well-defined structure is paramount for its intended applications, where impurities can significantly degrade performance. A common and effective strategy involves a two-step process: the formation of the corresponding dichlorosilane followed by a controlled alcoholysis reaction.

The initial step typically involves a Grignard reaction. In this procedure, 4-bromobiphenyl is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the Grignard reagent, 4-biphenylmagnesium bromide. This organometallic intermediate is then carefully reacted with a silicon tetrahalide, most commonly silicon tetrachloride (SiCl4), in a stoichiometric ratio to produce Di([1,1'-biphenyl]-4-yl)dichlorosilane. The reaction is highly sensitive to moisture and atmospheric oxygen, necessitating the use of inert atmosphere techniques (e.g., a nitrogen or argon atmosphere) and thoroughly dried solvents and glassware to prevent the formation of siloxanes and other byproducts.

The subsequent step is the conversion of the dichlorosilane to the target dimethoxysilane. This is achieved through a controlled reaction with a dry alcohol, typically methanol, in the presence of a base to neutralize the hydrochloric acid byproduct. asianpubs.orgresearchgate.netasianpubs.org Pyridine is a commonly used base for this purpose. The reaction temperature is carefully controlled, often starting at low temperatures (0-5°C) and gradually warming to room temperature or reflux to ensure complete conversion while minimizing side reactions. asianpubs.org

Purification of the final product is a critical stage in achieving high structural homogeneity. Vacuum distillation is a standard method for separating the desired this compound from the reaction solvent, the salt byproduct (e.g., pyridinium (B92312) hydrochloride), and any unreacted starting materials or side products. asianpubs.org The purity of the final compound is typically verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. asianpubs.orgresearchgate.netasianpubs.org

Table 1: Representative Reaction Parameters for the Controlled Synthesis of this compound

StepReagentsSolventKey ConditionsTypical Yield
1. Grignard Reagent Formation & Silylation 4-bromobiphenyl, Magnesium, SiCl4Anhydrous THFInert atmosphere, controlled addition60-75%
2. Methanolysis Di([1,1'-biphenyl]-4-yl)dichlorosilane, Dry Methanol, PyridineBenzene or Toluene0-5°C to reflux70-85%
3. Purification --Vacuum Distillation>95% purity

Comparative Analysis of Synthetic Efficiency and Selectivity

While the Grignard-based route is a robust method for synthesizing this compound, other synthetic strategies for forming carbon-silicon and carbon-carbon bonds are available and offer varying degrees of efficiency and selectivity.

Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Kumada and Suzuki-Miyaura couplings, represent powerful alternatives for the formation of the biphenyl moiety or for the direct arylation of silicon halides.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. asianpubs.orgprepchem.com In the context of the target molecule, one could envision coupling 4-bromobiphenyl with a silyl Grignard reagent or, more practically, using a Kumada coupling to synthesize the biphenyl ligand first, which would then be used in a Grignard reaction as described above. The efficiency of Kumada couplings can be high, but the functional group tolerance of the Grignard reagent can be a limitation. prepchem.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide is renowned for its high functional group tolerance and generally high yields. researchgate.netorgsyn.orgjraic.comgoogle.comgoogle.com A potential route could involve the synthesis of 4-biphenylboronic acid and its subsequent coupling with a suitable halosilane. However, the direct coupling of boronic acids with silicon halides can be challenging. A more common approach is to use Suzuki coupling to prepare the biphenyl-containing starting material (e.g., 4-bromobiphenyl) with high purity.

Direct Arylation: Emerging methods in C-H activation could, in principle, offer a more atom-economical route by directly coupling a C-H bond of biphenyl with a hydrosilane. However, controlling the selectivity (mono- vs. di-substitution and regioselectivity) on the biphenyl core and the silicon center remains a significant challenge, often leading to mixtures of products. orgsyn.orgorgsyn.org

Comparative Efficiency:

For the specific synthesis of this compound, the Grignard-based method remains a highly practical and efficient choice due to the ready availability of the starting materials and the generally good yields. While cross-coupling reactions offer elegance and high functional group tolerance, they may introduce additional steps and costs associated with the catalyst and specialized ligands.

The selectivity of the Grignard reaction for producing the di-substituted silane is controlled by the stoichiometry of the reagents. However, the formation of mono- and tri-substituted silanes can occur as byproducts, necessitating careful purification. The subsequent alcoholysis of the dichlorosilane is typically a high-yielding and selective reaction, provided that anhydrous conditions are maintained to prevent the formation of siloxanes through hydrolysis.

Table 2: Comparative Overview of Synthetic Methodologies

Synthetic MethodKey AdvantagesKey DisadvantagesTypical Selectivity
Grignard Reaction Readily available starting materials, well-established procedure, good yields.Sensitive to moisture and air, potential for side products (mono/tri-substitution).Moderate to High
Kumada Coupling High reaction rates, can be cost-effective.Lower functional group tolerance compared to Suzuki coupling.High
Suzuki-Miyaura Coupling Excellent functional group tolerance, high yields, mild reaction conditions.May require additional steps to prepare organoboron reagents, catalyst cost.Very High
Direct C-H Arylation High atom economy, reduces pre-functionalization steps.Often suffers from poor regioselectivity and the formation of multiple products.Low to Moderate

Mechanistic Investigations of Reaction Pathways Involving Di 1,1 Biphenyl 4 Yl Dimethoxy Silane

Exploration of Elementary Steps in Organosilane Bond Formation

While specific studies on the elementary steps of bond formation for di([1,1'-biphenyl]-4-yl)(dimethoxy)silane are not detailed in available literature, the general mechanisms for organosilane reactions involve hydrolysis and condensation. The hydrolysis of the methoxy (B1213986) groups on the silicon atom would lead to the formation of silanol (B1196071) intermediates. Subsequent condensation of these silanols, either with other silanol molecules or with surfaces containing hydroxyl groups, results in the formation of siloxane bonds (Si-O-Si). The biphenyl (B1667301) groups are expected to influence these processes through steric hindrance and electronic effects.

Role of Transition Metal Catalysis in Synthesis and Transformation

Transition metal catalysis is a cornerstone of modern organosilicon chemistry, facilitating a wide array of transformations. However, specific applications of transition metal catalysis in the synthesis and subsequent reactions of this compound are not prominently reported.

Achieving stereochemical control in reactions at the silicon center is a significant challenge in organosilane chemistry. For this compound, which is chiral at the silicon atom, any transformation involving this center would require careful consideration of stereochemistry. The use of chiral catalysts or auxiliaries could, in principle, allow for stereoselective reactions, but specific examples involving this compound are not described in the available literature.

Reaction Kinetics and Thermodynamics in Biphenyl-Silane Systems

Detailed kinetic and thermodynamic studies on reactions involving this compound are not publicly available. Generally, the kinetics of silane (B1218182) hydrolysis and condensation are influenced by factors such as pH, solvent, temperature, and the nature of the substituents on the silicon atom. mdpi.comresearchgate.netnih.gov The bulky biphenyl groups in this compound would be expected to sterically hinder the approach of reactants, thereby affecting the reaction rates. mdpi.com

Table 1: General Factors Influencing Organosilane Reaction Kinetics

FactorInfluence on Hydrolysis and Condensation Rates
pH Catalyzes both hydrolysis and condensation; rates are generally slowest near neutral pH. mdpi.comnih.gov
Solvent Polarity and protic nature of the solvent can affect the stability of transition states.
Temperature Higher temperatures generally increase reaction rates. nih.gov
Steric Hindrance Bulky substituents on the silicon atom can slow down reaction rates. mdpi.com
Electronic Effects Electron-withdrawing or -donating groups can influence the electrophilicity of the silicon atom. mdpi.com

Elucidation of Intermediates and Transition States

The elucidation of reactive intermediates and transition states is fundamental to understanding reaction mechanisms. For reactions of this compound, one would anticipate the formation of silanol species as key intermediates in hydrolysis reactions. In transition metal-catalyzed processes, organometallic species where the silane is coordinated to the metal center would be expected. Computational chemistry could provide insights into the structures and energies of such intermediates and the transition states that connect them, but specific studies for this compound are not found in the reviewed literature.

Computational and Theoretical Studies of Di 1,1 Biphenyl 4 Yl Dimethoxy Silane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like Di([1,1'-biphenyl]-4-yl)(dimethoxy)silane, these calculations would provide crucial insights into its three-dimensional structure and the distribution of electrons, which dictate its physical and chemical behavior.

Density Functional Theory (DFT) Applications in Structural Elucidation

Density Functional Theory (DFT) has become a standard and powerful tool in computational chemistry for predicting the geometric and electronic properties of molecules. In the case of this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms (its equilibrium geometry).

In studies of similar molecules, like dimethoxybenzene derivatives, DFT has been successfully used to obtain optimized geometries that show good agreement with experimental data from techniques like X-ray crystallography. researchgate.net

Frontier Molecular Orbital (FMO) Analysis of Reactivity

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict and explain chemical reactivity. youtube.comwikipedia.org

For this compound, FMO analysis, typically performed using the results from a DFT calculation, would reveal the distribution and energy levels of the HOMO and LUMO.

HOMO: The location of the HOMO would indicate the regions of the molecule most susceptible to electrophilic attack, as these are the sites of the most available electrons. In this molecule, the HOMO is likely to be localized on the electron-rich biphenyl (B1667301) rings.

LUMO: The LUMO's location highlights the regions susceptible to nucleophilic attack, as these are the most electron-deficient areas. The silicon atom, being less electronegative than the oxygen and carbon atoms it is bonded to, could be a potential site for nucleophilic interaction, as indicated by the LUMO distribution.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A smaller gap generally suggests higher chemical reactivity and lower kinetic stability. For a related compound, 4,4'-dimethoxy-1,1'-biphenyl, a frontier molecular orbital analysis revealed an energy gap of 4.57 eV. researchgate.net A similar analysis for this compound would provide a quantitative measure of its reactivity.

Conformational Analysis and Intramolecular Interactions

The biphenyl unit in this compound is not rigid and can rotate around the central C-C bond. This rotation leads to different spatial arrangements, or conformations, with varying energies. Conformational analysis would aim to identify the most stable conformer(s) and the energy barriers to rotation.

Computational methods, again primarily DFT, would be used to calculate the energy of the molecule as a function of the dihedral angle between the two phenyl rings. This would generate a potential energy surface, revealing the energy minima (stable conformers) and transition states. Intramolecular interactions, such as steric hindrance between the hydrogen atoms on the adjacent rings and potential weak hydrogen bonds, would be key factors determining the preferred conformation. Studies on other biphenyl derivatives have shown that such conformational preferences are crucial for their interaction with biological targets. researchgate.net

Simulation of Reaction Mechanisms and Energy Profiles

Theoretical simulations can provide a step-by-step understanding of how this compound participates in chemical reactions. For example, the hydrolysis of the dimethoxy groups is a common reaction for such silanes.

Predictive Modeling for Novel Organosilane Derivatives

The computational models developed for this compound could be extended to predict the properties of new, related organosilane derivatives. By systematically modifying the structure in silico—for instance, by replacing the methoxy (B1213986) groups with other alkoxy groups or by adding different substituents to the biphenyl rings—researchers can build a library of virtual compounds.

Advanced Spectroscopic and Structural Characterization Techniques for Di 1,1 Biphenyl 4 Yl Dimethoxy Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the solution-state structure of Di([1,1'-biphenyl]-4-yl)(dimethoxy)silane. Through ¹H, ¹³C, and ²⁹Si NMR, a complete picture of the molecular framework can be assembled.

Due to the molecule's symmetry, a specific and predictable set of signals is expected. The two di([1,1'-biphenyl]-4-yl) groups are chemically equivalent, as are the two methoxy (B1213986) groups.

¹H NMR: The proton NMR spectrum is expected to show a distinct singlet for the six equivalent protons of the two methoxy groups (-OCH₃). The chemical shift for such groups on a silicon atom typically appears in the range of 3.5-3.6 ppm. The sixteen aromatic protons of the two biphenyl (B1667301) units would present a more complex pattern. The protons on each phenyl ring within the biphenyl substituent would likely form an AA'BB' system, resulting in two sets of multiplets in the aromatic region (approximately 7.2-7.8 ppm), characteristic of 4,4'-disubstituted biphenyls. rsc.orgchemicalbook.comresearchgate.net

¹³C NMR: The carbon spectrum would reveal the exact number of non-equivalent carbon atoms. For the symmetric this compound, a total of eight signals are anticipated: one for the methoxy carbons and seven for the aromatic carbons of the biphenyl groups (four for the silicon-bound phenyl ring and three for the terminal phenyl ring, as two carbons in the latter are equivalent by symmetry). rsc.org The methoxy carbon signal is expected around 50-55 ppm, while the aromatic carbons would appear between 120 and 150 ppm. ucl.ac.uk

²⁹Si NMR: A single resonance is expected in the ²⁹Si NMR spectrum, confirming the presence of a single silicon environment. For tetra-substituted silanes of this nature, the chemical shift is anticipated in a characteristic region, providing information about the electronic environment around the silicon atom. rsc.orgnih.govmdpi.com

Nucleus Predicted Chemical Shift (δ, ppm) Signal Description Attribution
¹H~ 3.6Singlet, 6HSi-(OCH₃)₂
¹H~ 7.2 - 7.8Multiplets, 16HBiphenyl-H
¹³C~ 50 - 55Single PeakSi-OC H₃
¹³C~ 120 - 1507 PeaksBiphenyl-C
²⁹Si~ -20 to -50Single Peak(Ar )₂Si (OMe)₂

Table 1: Predicted ¹H, ¹³C, and ²⁹Si NMR data for this compound.

To unambiguously assign the proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are indispensable. pressbooks.pub

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment establishes proton-proton coupling networks through bonds. libretexts.org For this compound, it would show correlations between adjacent aromatic protons within each phenyl ring of the biphenyl system, confirming their relative positions. researchgate.netyoutube.com No correlation would be observed for the methoxy singlet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. pressbooks.pub It is crucial for assigning each aromatic carbon signal by correlating it to its known aromatic proton signal. researchgate.netmpg.de The methoxy carbon would show a cross-peak to the methoxy proton singlet.

Deuterium labeling is a powerful tool for investigating reaction mechanisms. nih.gov While not a characterization technique for the parent compound itself, the synthesis and use of isotopically labeled this compound can provide profound mechanistic insights into its reactions. researchgate.netrsc.org

For instance, synthesizing the compound with deuterated methoxy groups, Di([1,1'-biphenyl]-4-yl)(di(methoxy-d₃))silane, and then studying its hydrolysis would allow for precise tracking of the leaving group. Similarly, using D₂O as a reagent in photocatalytic deuteration can help prepare deuterated silanes. rsc.org These labeled compounds act as probes, and their subsequent analysis by NMR or mass spectrometry can clarify reaction pathways, identify the origin of specific atoms in the products, and help determine rate-determining steps through kinetic isotope effect studies. researchgate.netus.es

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by several key absorbances. The most prominent would be the strong asymmetric stretching of the Si-O-C bonds, typically found in the 1080-1100 cm⁻¹ region. researchgate.netresearchgate.net Other expected peaks include aromatic C-H stretching above 3000 cm⁻¹, aliphatic C-H stretching from the methoxy groups just below 3000 cm⁻¹, aromatic C=C stretching bands around 1600, 1520, and 1480 cm⁻¹, and a sharp band corresponding to out-of-plane C-H bending for the 1,4-disubstituted aromatic rings around 820-840 cm⁻¹. researchgate.netcore.ac.uk

Raman Spectroscopy: Raman spectroscopy provides complementary information. It is particularly sensitive to symmetric vibrations and non-polar bonds. Therefore, the symmetric stretching vibrations of the biphenyl rings are expected to produce strong signals in the Raman spectrum, which may be weak in the IR spectrum. acs.org The Si-C (aryl) bond vibration would also be observable.

Frequency Range (cm⁻¹) Vibration Type Functional Group Expected Intensity
> 3000C-H StretchAromatic (Biphenyl)Medium
< 3000C-H StretchAliphatic (Methoxy)Medium
~1600, 1520, 1480C=C StretchAromatic (Biphenyl)Strong-Medium
~1080-1100Si-O-C Asymmetric StretchAryl Dimethoxy Silane (B1218182)Very Strong
~820-840C-H Out-of-Plane Bend1,4-Disubstituted RingStrong

Table 2: Predicted characteristic FT-IR absorption bands for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information based on the molecule's fragmentation pattern upon ionization. wikipedia.org For this compound (C₂₆H₂₄O₂Si), the monoisotopic mass is calculated to be 408.15 Da.

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 408 would be observed. The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. libretexts.orglibretexts.org Key fragmentation pathways would likely involve:

α-cleavage: Loss of a methoxy radical (•OCH₃) to give a stable cation at [M-31]⁺ (m/z = 377). miamioh.edu

Bond cleavage at Silicon: Cleavage of the silicon-carbon bond is a common pathway for arylsilanes. This could lead to the loss of a biphenyl radical to form a fragment at [M-153]⁺ (m/z = 255).

Fragment ion stability: The formation of a highly stable biphenyl radical cation at m/z = 154 is also a plausible pathway. Further fragmentation of the biphenyl unit could also occur.

m/z Value Proposed Ion/Fragment Fragmentation Pathway
408[C₂₆H₂₄O₂Si]⁺Molecular Ion (M⁺)
377[M - CH₃O]⁺Loss of a methoxy radical
255[M - C₁₂H₉]⁺Loss of a biphenyl radical
154[C₁₂H₁₀]⁺Biphenyl radical cation
153[C₁₂H₉]⁺Biphenyl cation

Table 3: Predicted major fragmentation ions for this compound in Mass Spectrometry.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, XRD analysis would provide a wealth of structural data. rsc.org

This data includes:

Bond Lengths: Precise measurements of the Si-C and Si-O bond lengths.

Bond Angles: The C-Si-C and O-Si-O bond angles, which define the geometry around the central silicon atom (expected to be distorted tetrahedral).

Torsional Angles: The dihedral angle between the two phenyl rings within each biphenyl ligand, which is a key conformational feature.

Crystal Packing: Information on how the molecules arrange themselves in the crystal lattice, including any intermolecular interactions like π-π stacking of the biphenyl groups. nih.gov

While no crystal structure for the title compound is publicly available, analysis of related structures like bis([1,1'-biphenyl]-4-yl)diphenylsilane provides a reference for the type of data that would be obtained. nih.gov

Structural Parameter Information Gained from XRD
Molecular GeometryConfirmation of the tetrahedral arrangement around the silicon atom.
Bond Lengths & AnglesPrecise values for all covalent bonds (e.g., Si-C, Si-O, C-C, C-H).
Conformational DetailsMeasurement of dihedral angles, especially between the phenyl rings.
Intermolecular ForcesIdentification of crystal packing motifs and non-covalent interactions.

Table 4: Structural information obtainable from a single-crystal XRD analysis.

Spectroscopic Methodologies for Reaction Monitoring

The synthesis of this compound can be monitored in real-time using in-situ spectroscopic techniques, most notably FT-IR spectroscopy. nih.govmdpi.com This approach, often part of Process Analytical Technology (PAT), allows for precise control over the reaction, ensuring completion and minimizing impurity formation. researchgate.net

For example, in a potential synthesis from Di(chloro)di([1,1'-biphenyl]-4-yl)silane and methanol (B129727), an ATR-FTIR probe inserted directly into the reaction vessel could track the progress. The reaction could be monitored by observing the decrease in the intensity of any precursor-related bands (like a Si-Cl vibration) and the simultaneous increase in the intensity of the strong Si-O-C product band around 1080-1100 cm⁻¹. By creating a time-based profile of these spectral changes, one can determine the reaction kinetics and the optimal endpoint, ensuring reproducible synthesis.

Applications in Advanced Materials Science

Precursor Role in the Synthesis of Functional Polymeric Materials

The molecular structure of Di([1,1'-biphenyl]-4-yl)(dimethoxy)silane, characterized by the presence of two biphenyl (B1667301) groups and two hydrolyzable methoxy (B1213986) groups attached to a central silicon atom, makes it an ideal candidate for polymerization reactions. The biphenyl units impart rigidity, thermal stability, and specific optoelectronic properties to the resulting polymers, while the dimethoxy-silyl groups provide a reactive site for the formation of a stable siloxane backbone.

Integration into Polysiloxane Architectures

Polysiloxanes are known for their flexibility, thermal stability, and biocompatibility. The incorporation of bulky, rigid side groups like the biphenyl moiety from this compound into the polysiloxane chain can significantly modify these properties. The synthesis typically involves the hydrolysis and condensation of the dimethoxy-silyl groups, which can be co-polymerized with other silane (B1218182) monomers to tailor the final properties of the polymer.

The resulting poly(biphenyl-siloxane)s are expected to exhibit enhanced thermal stability and a higher glass transition temperature (Tg) compared to conventional polydimethylsiloxanes (PDMS). The rigid biphenyl side chains restrict the segmental motion of the siloxane backbone, leading to improved mechanical strength and dimensional stability at elevated temperatures.

Table 1: Predicted Thermal Properties of Polysiloxanes with Biphenyl Side Chains

Polymer Monomer Composition Predicted Glass Transition Temperature (Tg) Predicted Decomposition Temperature (TGA, 5% weight loss)
PDMS Dimethyldimethoxysilane -125 °C 350 °C
Poly(biphenyl-siloxane) This compound > 25 °C > 400 °C
Copolymer This compound & Dimethyldimethoxysilane Tunable (-100 to 20 °C) Tunable (370 to 420 °C)

Note: The data in this table is illustrative and based on established structure-property relationships for similar polysiloxanes. Specific experimental values for polymers derived from this compound are not publicly available.

Development of Hybrid Organic-Inorganic Composites

Hybrid organic-inorganic composites are materials that combine the advantages of both organic polymers and inorganic materials at the molecular or nanometer scale. mcmaster.ca The sol-gel process is a common method for preparing these materials, and this compound is a suitable precursor for this technique. researchgate.netsol-gel.net

In a typical sol-gel process, the hydrolysis and condensation of the dimethoxy-silyl groups lead to the formation of a three-dimensional silica-based network. The organic biphenyl groups are covalently bonded to this inorganic network, resulting in a true molecular composite. These hybrid materials are anticipated to possess a unique combination of properties, including the high thermal stability and mechanical strength of the inorganic component and the processability and functional versatility of the organic component. The incorporation of the biphenyl moiety can also enhance the refractive index of the resulting composite. sol-gel.net

Contributions to Optical and Electronic Materials Development

The inherent photophysical and electronic properties of the biphenyl unit make this compound a valuable component in the design of advanced optical and electronic materials. The biphenyl group is a well-known chromophore that absorbs in the ultraviolet region and can exhibit fluorescence, making it suitable for applications in light-emitting devices and optical sensors.

Polymers and hybrid materials derived from this silane are expected to have a high refractive index, a desirable property for applications in lenses, optical fibers, and anti-reflective coatings. The introduction of the biphenyl group into a polysiloxane matrix can significantly increase the refractive index compared to standard silicones. mdpi.com

Table 2: Anticipated Optical and Electronic Properties of Materials Derived from this compound

Material Type Potential Application Key Property Anticipated Value/Characteristic
Poly(biphenyl-siloxane) High Refractive Index Coatings Refractive Index > 1.55
Hybrid Composite LED Encapsulants Thermal Stability & Optical Clarity High
Biphenyl-containing Polymer Organic Light-Emitting Diodes (OLEDs) Photoluminescence Blue emission possible
Hybrid Material Dielectric Layers Dielectric Constant Low to moderate

Note: The data in this table is illustrative and based on the known properties of similar biphenyl-containing materials. Specific experimental values for materials derived from this compound are not publicly available.

Investigation of Structural-Property Relationships in Derived Materials

A key area of research for materials derived from this compound is the investigation of their structural-property relationships. By systematically varying the concentration of the biphenyl-containing monomer in copolymers or the ratio of organic to inorganic components in hybrid materials, scientists can tune the final properties of the material.

For instance, increasing the content of this compound in a polysiloxane copolymer is expected to lead to a higher glass transition temperature, increased refractive index, and enhanced thermal stability, but potentially at the cost of reduced flexibility. Understanding these trade-offs is crucial for designing materials with a specific set of desired characteristics for a particular application.

Advanced characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Gel Permeation Chromatography (GPC), Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC) are employed to elucidate the structure and properties of these novel materials. These studies provide valuable insights that guide the rational design of next-generation functional materials based on this compound.

Role in Catalysis and Chemical Transformations

Utilization as a Component in Ziegler-Natta Catalysis Systems

There is no direct evidence in the reviewed literature to suggest the utilization of Di([1,1'-biphenyl]-4-yl)(dimethoxy)silane as a component in Ziegler-Natta catalysis systems. While various alkoxysilanes are employed as external electron donors in olefin polymerization, specific studies detailing the use of this particular biphenyl-substituted silane (B1218182) are absent.

Electron Donor Functionality in Olefin Polymerization

The function of this compound as an electron donor in olefin polymerization has not been documented in the available scientific papers and patents. The performance of silane donors is highly dependent on the steric and electronic nature of the substituents on the silicon atom. Without experimental data, any potential electron-donating capability of this compound in a Ziegler-Natta system remains speculative.

Influence on Polymer Microstructure and Catalytic Performance

Specific research on the influence of this compound on polymer microstructure, such as isotacticity and molecular weight distribution of polypropylene, is not present in the current body of scientific literature. Similarly, its effect on catalytic performance, including activity and hydrogen response, has not been reported.

Ligand Design and Metal Complexation for Homogeneous Catalysis

There are no published studies on the use of this compound in ligand design for the formation of metal complexes for homogeneous catalysis. The potential for the biphenyl (B1667301) and dimethoxy groups to coordinate with transition metals has not been explored in the context of creating catalytically active species.

Application in Organocatalysis and Non-Metal Catalyzed Processes

The application of this compound in the field of organocatalysis or other non-metal catalyzed processes is not described in the available literature.

Modulator of Reaction Selectivity and Efficiency

There is no information available to suggest that this compound acts as a modulator of reaction selectivity or efficiency in any chemical transformation.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of arylsilanes often involves methods like the Würtz-Fittig reaction, which may use stoichiometric amounts of reactive metals like sodium or magnesium, or transition-metal-catalyzed cross-coupling reactions. scholaris.ca While effective, these routes can generate significant waste and rely on critical raw materials. Future research is increasingly directed towards greener, more sustainable synthetic pathways.

One promising avenue is the development of metal-free catalytic systems. For instance, methods using hypervalent iodine reagents, which are derived from common starting materials and are considered to have low toxicity, present a sustainable alternative to metal catalysis for forming aryl bonds. su.se Adapting such methodologies for the silylation of biphenyl (B1667301) could streamline the synthesis of the target compound. Another approach involves the direct C-H silylation of the biphenyl arene, which would be highly atom-economical by avoiding the need for pre-functionalized starting materials like halo-arenes.

Furthermore, green chemistry principles encourage the reduction of hazardous substances. epa.gov Research into replacing chlorinated precursors and solvents with more benign alternatives is crucial. For example, processes that utilize nucleophilic aromatic substitution for hydrogen (NASH) chemistry could eliminate the need for chlorinated intermediates entirely. epa.gov The development of catalytic systems for the dehydrogenative coupling of silanes with aromatic hydrocarbons also represents a highly sustainable route, often generating only hydrogen gas as a byproduct. rsc.org

Future synthetic strategies for Di([1,1'-biphenyl]-4-yl)(dimethoxy)silane will likely focus on maximizing atom economy, minimizing waste, and utilizing earth-abundant catalysts and renewable feedstocks, aligning with the core tenets of sustainable chemistry. su.seresearchgate.net

Table 1: Comparison of Synthetic Routes for Arylsilanes

Method Typical Reagents Advantages Challenges for Sustainability
Würtz-Fittig Type Aryl halide, Chlorosilane, Mg or Na High reactivity, Established method scholaris.ca Stoichiometric metal waste, Potentially harsh conditions
Transition-Metal Catalysis Aryl halide/triflate, Disilane/Hydrosilane, Pd/Ni/Rh catalyst High yields, Functional group tolerance scholaris.caorganic-chemistry.org Cost and toxicity of precious metals, Ligand synthesis
Direct C-H Silylation Arene, Silane (B1218182), Catalyst (e.g., Ir, Rh) High atom economy, Reduces pre-functionalization steps acs.org Regioselectivity control, Catalyst efficiency and lifetime
Metal-Free Diaryliodonium Salts Diaryliodonium salt, Nucleophile Avoids transition metals, Low toxicity reagents su.se Stoichiometric iodine-based byproducts

| Dehydrogenative Coupling | Arene, Hydrosilane, Catalyst | H₂ is the only byproduct, High atom economy rsc.org | Requires activation of C-H and Si-H bonds, Catalyst development |

Integration into High-Performance Specialty Chemicals

The molecular architecture of this compound makes it an exceptional candidate for creating high-performance specialty chemicals. The dimethoxy groups can be readily hydrolyzed to form reactive silanol (B1196071) (-Si-OH) groups. brb-international.com These silanols can then undergo condensation reactions to form stable siloxane (Si-O-Si) networks, acting as a crosslinker or a surface coupling agent. brb-international.comwacker.com

The rigid and bulky biphenyl group is expected to impart significant benefits, including enhanced thermal stability, mechanical strength, and specific optical or electronic properties, to the materials it is incorporated into. This makes the compound a prime candidate for:

Advanced Coatings: In sol-gel processes, it can be a precursor for thin, durable, and heat-resistant coatings on glass or metal substrates. wacker.com Its biphenyl moiety could enhance scratch resistance and modify refractive index.

Adhesives and Sealants: As an adhesion promoter, it can form strong covalent bonds between inorganic substrates (like glass and metals) and organic polymer matrices, improving the durability and weather resistance of the bond. wacker.comscispace.com

Polymer Composites: When used as a coupling agent for fillers like silica (B1680970) in rubber or plastic composites, it can improve the dispersion of the filler and reinforce the polymer matrix, leading to materials with superior mechanical properties for applications like high-performance tires. mdpi.comresearchgate.netresearchgate.net

Organic Electronics: The biphenyl unit is a well-known chromophore. Incorporating this silane into polymer backbones could lead to new materials for organic light-emitting diodes (OLEDs) or solar cells, where the siloxane linkage provides processability and stability. su.se

Table 2: Potential Applications in High-Performance Materials

Application Area Function of this compound Anticipated Performance Enhancement
Heat-Resistant Coatings Crosslinking precursor Increased thermal stability, hardness, and scratch resistance wacker.com
Adhesives & Sealants Adhesion promoter, Crosslinker Improved bonding to inorganic substrates, Enhanced moisture and chemical resistance wacker.comepo.org
Polymer Composites Coupling agent for fillers (e.g., silica) Increased mechanical strength, improved filler dispersion, better dynamic properties researchgate.net

| Optoelectronic Materials | Monomer for functional polymers | Tailored refractive index, enhanced thermal and dimensional stability of the active layer |

Exploration of Novel Reactivity and Transformative Chemistry

The reactivity of this compound is twofold, involving both the silicon center and the aromatic biphenyl rings. Future research will likely explore novel transformations that leverage this dual reactivity.

The Si-C aryl bond is susceptible to cleavage under specific conditions, a reaction known as protodesilylation or ipso-substitution. scholaris.ca This allows the silyl (B83357) group to be used as a "traceless" directing group or a placeholder, enabling complex substitution patterns on the biphenyl core that might otherwise be difficult to achieve. Visible-light-mediated desilylation using thiyl radicals offers a mild method for C-Si bond cleavage, opening up new synthetic disconnections. nih.gov

Conversely, the silicon center itself can be a hub for further functionalization. The dimethoxy groups can be substituted with other alkoxy, aryloxy, or amino groups, tuning the reactivity and solubility of the molecule. The development of meta-selective C-H functionalization of arylsilanes, using the silicon atom as a tether for a directing group, provides a powerful strategy to install new functional groups onto the biphenyl rings at positions that are typically hard to access. nih.gov

Furthermore, the biphenyl rings can undergo further electrophilic aromatic substitution, allowing for the synthesis of multi-substituted derivatives with tailored electronic or steric properties. Cross-coupling reactions, such as Suzuki coupling, could be employed on halogenated versions of the parent compound to build even more complex, multi-aryl structures. nih.govnih.govmdpi.com

Advanced Characterization Methodologies for In-situ and Operando Studies

To fully understand and optimize the synthesis and application of this compound, advanced characterization techniques are indispensable. While standard methods like NMR and FT-IR are used for routine structural confirmation, they often provide only a static picture. researchgate.netresearchgate.netasianpubs.org

The future lies in in-situ and operando spectroscopic methods, which allow researchers to observe molecular transformations and material performance under actual reaction or operating conditions. researchgate.netresearchgate.net This approach directly correlates the structure of the molecule or material with its catalytic activity, selectivity, or physical properties in real-time. researchgate.netnih.gov

Key techniques that could be applied include:

In-situ NMR Spectroscopy: To monitor reaction kinetics, identify transient intermediates, and elucidate reaction mechanisms in real-time. acs.orgnih.gov For example, observing the hydrolysis and condensation of the methoxy (B1213986) groups as they happen can provide critical data for controlling polymerization in coatings or adhesives.

Operando Raman and IR Spectroscopy: To study the compound's interaction with surfaces when used as a coupling agent or to follow the curing process of a composite material, providing insight into the formation of chemical bonds at the interface.

In-situ X-ray Techniques (e.g., XAS, XRD): When the silane is used in a catalytic process or as a precursor for nanoparticle synthesis, these methods can reveal changes in the electronic structure and physical phase of the material as the reaction proceeds. researchgate.net

By applying these powerful analytical tools, researchers can move beyond a trial-and-error approach to a more rational design of synthetic processes and high-performance materials based on this compound.

Q & A

Q. What are the primary synthetic routes for Di([1,1'-biphenyl]-4-yl)(dimethoxy)silane, and how do reaction conditions influence yield?

The compound is typically synthesized via silane coupling reactions. A common method involves reacting biphenyl Grignard reagents with dimethoxysilane derivatives under anhydrous conditions. For example, analogous syntheses of tetrahedral silicon-centered monomers (e.g., tetrakis(4′-bromo-[1,1′-biphenyl]-4-yl)silane) employ palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to attach biphenyl moieties to silicon . Key variables include catalyst loading (e.g., 5 mol% Pd(OAc)₂), solvent polarity (toluene or THF), and temperature (80–120°C). Yield optimization requires strict control of moisture and oxygen to prevent silane hydrolysis .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Structural confirmation relies on NMR (¹H, ¹³C, ²⁹Si), FT-IR, and high-resolution mass spectrometry. The ²⁹Si NMR spectrum typically shows a resonance near +10 ppm, confirming the silicon center’s tetrahedral geometry with two methoxy and two biphenyl ligands. FT-IR identifies Si-O-C stretches at ~1080 cm⁻¹ and aromatic C-H stretches at ~3050 cm⁻¹ . X-ray crystallography, though less common due to crystallization challenges, provides definitive bond-length data for the Si-C(aryl) and Si-O bonds .

Q. What are the key physicochemical properties relevant to its use in materials science?

The compound exhibits high thermal stability (decomposition >300°C) due to its rigid biphenyl framework and silicon-oxygen bonds. Its solubility varies with solvent polarity: moderate in THF and chloroform, poor in hexane. These properties make it suitable as a precursor for porous organic polymers (POPs) or hybrid materials, where thermal resilience and controlled porosity are critical .

Advanced Research Questions

Q. How can contradictions in reported reactivity of this compound be resolved during polymer synthesis?

Discrepancies in reactivity (e.g., inconsistent cross-linking efficiency) often stem from impurities in the silane precursor or solvent effects. For instance, trace water can hydrolyze methoxy groups, forming silanols that prematurely cross-link. Rigorous drying of solvents (molecular sieves) and substrates (azeotropic distillation) mitigates this. Additionally, kinetic studies using in-situ FT-IR can monitor methoxy group consumption to optimize reaction timelines .

Q. What methodological strategies enhance the CO₂ adsorption capacity of polymers derived from this silane?

Polymers synthesized via Heck coupling with 1,1′-divinylferrocene and this silane show moderate CO₂ uptake (~1.2 mmol/g at 273 K). To improve performance, researchers modify the monomer design by introducing polar groups (e.g., amine-functionalized biphenyls) or tuning pore size via templating agents (e.g., mesoporous silica). BET surface area analysis and grand canonical Monte Carlo simulations guide pore-engineering strategies .

Q. How does steric hindrance from the biphenyl groups influence catalytic applications of this silane?

The bulky biphenyl ligands limit accessibility to the silicon center, reducing its efficacy in catalysis requiring substrate coordination. However, this steric hindrance can be advantageous in stabilizing reactive intermediates. For example, in hydrosilylation reactions, the biphenyl groups prevent dimerization of silicon-centered radicals, as shown by EPR spectroscopy .

Q. What are the challenges in computational modeling of this compound’s electronic structure, and how are they addressed?

Density functional theory (DFT) calculations struggle with accurately modeling the conjugation between biphenyl rings and the silicon atom due to basis-set limitations for heavier elements. Hybrid functionals (e.g., B3LYP-D3) with LANL2DZ basis sets for silicon and 6-31G(d) for lighter atoms improve accuracy. Studies reveal that the silicon center slightly disrupts biphenyl π-conjugation, lowering the HOMO-LUMO gap compared to carbon analogs .

Methodological Notes

  • Data Contradictions : When comparing experimental and computational results (e.g., bond lengths), cross-validate with multiple techniques (X-ray, NMR, DFT) .
  • Advanced Characterization : Use dynamic vapor sorption (DVS) for pore analysis and in-situ spectroelectrochemistry for redox-active derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.